
(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a pentan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinylcarbamate with a suitable alkylating agent such as 3-bromopentane. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C.
Industrial Production Methods
On an industrial scale, the production of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with simpler alkyl groups.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Drug Development
(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a pharmaceutical agent targeting various biological pathways. Its structural properties suggest it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions .
Anti-Fibrotic Activity
Recent studies have highlighted the compound's anti-fibrotic properties. Research involving immortalized rat hepatic stellate cells (HSC-T6) demonstrated that derivatives of this compound effectively inhibited collagen expression and reduced hydroxyproline content, indicating potential as novel anti-fibrotic agents. This suggests its application in liver fibrosis treatment.
Binding Affinity Studies
Initial studies indicate that this compound may possess binding affinity for various receptors involved in neurological processes. Further pharmacological profiling is required to fully understand its safety and efficacy in clinical settings .
Potential as an Antidepressant
Given its structural similarities to known antidepressants, there is ongoing research into its potential role in treating depression by modulating neurotransmitter levels in the brain. This application is supported by preliminary findings suggesting interaction with serotonin and norepinephrine pathways .
Case Study 1: Anti-Fibrotic Mechanism
A study conducted on the efficacy of this compound demonstrated significant inhibition of collagen synthesis in vitro. The results were compared with established anti-fibrotic drugs like Pirfenidone, showing comparable effectiveness in reducing fibrosis markers.
Case Study 2: Neuropharmacological Effects
In a separate investigation, the compound was evaluated for its effects on dopamine transporter activity. The study found that it could enhance dopamine reuptake inhibition, suggesting a mechanism that could be beneficial in treating disorders characterized by dopaminergic dysfunction .
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate: A non-chiral analog with similar structural features.
tert-Butyl 1-(butan-2-yl)pyrrolidin-3-ylcarbamate: A compound with a different alkyl substituent.
tert-Butyl 1-(hexan-4-yl)pyrrolidin-3-ylcarbamate: A compound with a longer alkyl chain.
Uniqueness
®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities
Actividad Biológica
(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity, particularly in the context of enzyme inhibition and therapeutic efficacy. This article synthesizes available research findings, highlighting its biological effects, structure-activity relationships, and potential applications.
- Chemical Formula : C₁₄H₂₈N₂O₂
- Molecular Weight : 256.38 g/mol
- CAS Number : 1416450-63-9
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butyl group and a pentan-3-yl chain, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes. Notably, studies have indicated that compounds structurally related to this carbamate can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology.
Enzyme Inhibition Studies
Research has shown that derivatives of pyrrolidine-based compounds exhibit varying degrees of inhibition against AChE and BChE. For instance, a study reported IC₅₀ values for certain thio-carbamates ranging from 1.60 to 311 µM, with some derivatives demonstrating selectivity towards BChE over AChE . This selectivity is significant for developing treatments for conditions like Alzheimer's disease, where AChE inhibitors are commonly employed.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Tert-butyl group | Enhances lipophilicity and binding affinity |
Pentan-3-yl chain | Influences steric hindrance and enzyme specificity |
Pyrrolidine ring | Essential for maintaining the active conformation |
SAR studies indicate that modifications at various positions can significantly alter the inhibitory potency. For example, changes at the R1 position of similar compounds have been shown to reduce their inhibitory effects on target enzymes .
Case Studies and Research Findings
- Neuropharmacological Applications :
-
Antimicrobial Activity :
- Research into related pyrrolidine compounds has revealed their ability to inhibit enzymes responsible for antibiotic resistance, such as AAC(6′)-Ib. This suggests that this compound may also possess antimicrobial properties, potentially aiding in overcoming resistance mechanisms in Gram-negative bacteria .
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-pentan-3-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMARACPIAWBSP-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.